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Compound of Interest

Compound Name: SR10067

Cat. No.: B1399069

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the REV-ERB agonists SR10067 and SR9011, focusing on their
inhibitory concentrations (IC50) and the experimental frameworks used for their determination.

The nuclear receptors REV-ERBa and REV-ERB are critical components of the circadian
clock, linking it to metabolic pathways.[1][2][3] Synthetic agonists targeting these receptors,
such as SR10067 and SR9011, have become valuable tools for investigating their roles in
physiology and as potential therapeutic agents for sleep disorders, metabolic diseases, and
even cancer.[1][4] This guide delves into a direct comparison of two prominent REV-ERB
agonists, SR10067 and SR9011, with a focus on their potency as measured by IC50 values.

Comparative Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The
available data indicates that SR10067 is a more potent REV-ERB agonist than SR9011,
exhibiting significantly lower IC50 values for both REV-ERB isoforms. SR10067 is a modified
version of SR9011, designed for higher affinity to its target receptors.
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Compound Target IC50 (nM)
SR10067 REV-ERBa 170
REV-ERBp 160

SR9011 REV-ERBa 790
REV-ERBf 560

Note: One study reported the IC50 concentration for SR10067 to be in the range of 140-170
nM.

Experimental Protocols

The determination of these IC50 values relies on specific in vitro assays designed to measure
the agonist-dependent repression of a reporter gene.

Cell-Based Luciferase Reporter Assay

A common method for determining the potency of REV-ERB agonists is the cell-based
luciferase reporter assay. The IC50 values for SR9011 were established using this technique.

Experimental Workflow:

e Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured
and then co-transfected with two plasmids.

¢ Plasmid Constructs:

o Expression Plasmid: This plasmid expresses a chimeric protein consisting of the Gal4
DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of either REV-ERBa
or REV-ERB}.

o Reporter Plasmid: This plasmid contains a luciferase gene under the control of a promoter
with Gal4 upstream activation sequences (UAS).

o Compound Treatment: The transfected cells are then treated with varying concentrations of
the synthetic agonist (e.g., SR9011 or SR10067).
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e Mechanism of Action: When the agonist binds to the REV-ERB LBD of the chimeric protein, it
induces a conformational change that allows the recruitment of co-repressor proteins. This
complex then binds to the Gal4 UAS in the reporter plasmid, repressing the transcription of
the luciferase gene.

o Data Analysis: The activity of luciferase is measured using a luminometer. The resulting
dose-response curve is used to calculate the IC50 value, which is the concentration of the
agonist that causes a 50% reduction in luciferase activity.

A similar assay has been used with full-length REV-ERBa and a luciferase reporter driven by
the natural Bmall promoter, a known REV-ERB target gene.

Experimental Workflow: Luciferase Reporter Assay
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Workflow for determining IC50 values of REV-ERB agonists.

Signaling Pathway

Both SR10067 and SR9011 function by activating the REV-ERB nuclear receptors. REV-ERBa
and REV-ERBQJ are transcriptional repressors that play a pivotal role in the negative feedback
loop of the core circadian clock. They compete with ROR (retinoic acid receptor-related orphan
receptor) transcription factors to bind to ROR response elements (RORES) in the promoter
regions of target genes, most notably Bmall.

By binding to REV-ERB, these synthetic agonists enhance the recruitment of the nuclear
receptor co-repressor (NCoR)-histone deacetylase 3 (HDAC3) complex. This complex leads to
the repression of target gene transcription, thereby influencing circadian rhythm and metabolic
processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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